Product packaging for Indenolol hydrochloride(Cat. No.:CAS No. 36576-14-4)

Indenolol hydrochloride

Cat. No.: B1203271
CAS No.: 36576-14-4
M. Wt: 283.79 g/mol
InChI Key: LQUALIUFEGJTKA-UHFFFAOYSA-N
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Description

Evolution of Adrenergic Receptor Pharmacology and Drug Design

The journey of adrenergic receptor pharmacology began with the foundational work of Raymond P. Ahlquist in 1948, who first proposed the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β). nih.gov This conceptual breakthrough laid the groundwork for targeted drug design. The first compound identified as a β-antagonist was dichloroisoproterenol (B1670464) in the 1950s. nih.gov While not clinically useful itself, its discovery spurred the development of subsequent beta-blockers.

Sir James Black was a pivotal figure in this field, seeking a therapeutic agent that could reduce myocardial oxygen demand to treat angina pectoris. nih.gov This led to the synthesis of pronethalol in 1962, and shortly after, the landmark introduction of propranolol (B1214883) in 1965. nih.gov Propranolol became the first majorly successful beta-blocker and the prototype for this class of drugs. ubc.ca

Subsequent research led to the differentiation of beta-receptors into β1 and β2 subtypes, and later β3. nih.gov This sub-classification drove the development of "second-generation" or cardioselective beta-blockers, which primarily target β1-receptors located mainly in the heart, and "third-generation" beta-blockers that possess additional vasodilatory properties. ubc.canih.gov This evolution reflects a continuous effort in drug design to enhance therapeutic efficacy and specificity.

Strategic Importance of Beta-Adrenergic Receptor Antagonists in Mechanistic Studies

Beta-adrenergic receptor antagonists are invaluable tools in pharmacological and physiological research. They allow scientists to probe the function of the sympathetic nervous system and its role in both normal physiology and pathological states. By selectively blocking specific receptor subtypes, researchers can dissect the distinct signaling pathways and downstream effects mediated by β1, β2, and β3 receptors. nih.gov

These antagonists have been instrumental in elucidating the mechanisms of cardiovascular diseases such as hypertension, heart failure, and ischemic heart disease. patsnap.comnih.gov For instance, the use of beta-blockers in clinical trials provided critical evidence for the detrimental long-term effects of sustained catecholamine stimulation on the heart, shifting the paradigm in heart failure management. patsnap.com Furthermore, radiolabeled beta-antagonists have been essential for receptor mapping, characterization, and understanding the molecular interactions between ligands and G protein-coupled receptors (GPCRs). cymitquimica.com

Position of Indenolol (B1671870) Hydrochloride within Beta-Adrenergic Receptor Antagonist Research Landscape

Indenolol hydrochloride is classified as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. patsnap.comncats.io It belongs to the first generation of beta-blockers, alongside compounds like propranolol. Developed by Yamanouchi Pharmaceutical, it has been a subject of research primarily for its effects on cardiovascular parameters. ncats.io

What distinguishes Indenolol in the research landscape is its possession of other pharmacological properties, notably intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects. nih.govdrugfuture.compatsnap.com ISA means the drug can exert a low level of agonist activity at the beta-receptor while simultaneously acting as a blocker to more potent endogenous catecholamines. nih.gov This property is thought to contribute to its vasodilatory effects and reduction of peripheral vascular resistance. nih.govnih.gov Research studies have demonstrated that Indenolol can increase blood flow in certain vascular beds, an effect that is abolished by co-administration of propranolol, confirming its beta-adrenoceptor-mediated partial agonist activity. nih.govnih.gov

Indenolol has been evaluated in numerous studies to characterize its antihypertensive efficacy, often in comparison to a placebo or other beta-blockers like metoprolol (B1676517) and atenolol (B1665814). researchgate.netresearchgate.netnihs.go.jp These investigations provide a basis for understanding its specific hemodynamic profile, which includes a reduction in heart rate and blood pressure. nih.govresearchgate.net Its beta-blocking activity in isolated atrial preparations has been quantified with a pA2 value of 8.38, indicating its potency as an antagonist. ncats.io Although not as widely known as propranolol or metoprolol, this compound serves as a relevant compound for studying the effects of non-selective beta-blockade combined with partial agonist activity. patsnap.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name 1-[1H-Inden-4(or 7)-yloxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride nih.gov
Molecular Formula C₁₅H₂₁NO₂·HCl cymitquimica.com
Molecular Weight 283.79 g/mol cymitquimica.com
Appearance White to pale yellow crystals or crystalline powder
Solubility Freely soluble in water and ethanol
Melting Point 140-143 °C
CAS Number 68906-88-7 drugfuture.com

Table 2: Summary of Research Findings for this compound

ParameterFindingDescriptionSource(s)
Classification Non-selective β-adrenergic antagonistBlocks both β1 and β2 adrenergic receptors. patsnap.comncats.io
Potency (pA2) 8.38A measure of the drug's antagonist potency at beta-adrenergic receptors in isolated atria. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. ncats.io
Additional Properties Intrinsic Sympathomimetic Activity (ISA)Exhibits partial agonist activity, leading to vasodilation in certain vascular districts. This was demonstrated by increased forearm blood flow during infusion, an effect blocked by propranolol. nih.govnih.gov
Membrane-stabilizing activityPossesses properties that can stabilize cell membranes, which may contribute to antiarrhythmic effects. drugfuture.compatsnap.com
Hemodynamic Effects Reduces blood pressure and heart rateStudies show a dose-dependent reduction in systolic and diastolic blood pressure and a decrease in heart rate in hypertensive patients. nih.govnih.govresearchgate.net
Comparative Efficacy More effective than metoprolol in one studyA double-blind, crossover study found Indenolol to be significantly more effective than metoprolol in reducing resting blood pressure. nihs.go.jp
As effective as atenolol in another studyA long-term study concluded that Indenolol was as effective and safe as atenolol for antihypertensive therapy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClNO2 B1203271 Indenolol hydrochloride CAS No. 36576-14-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUALIUFEGJTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60607-68-3 (Parent)
Record name Indenolol hydrochloride [JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID10957854
Record name 1-[(1H-Inden-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36576-14-4, 59527-63-8, 81789-85-7
Record name 2-Propanol, 1-(7-indenyloxy)-3-(isopropylamino)-, hydrochloride, (+-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059527638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indenolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081789857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1H-Inden-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MK6CS750V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Advanced Structural Characterization of Indenolol Hydrochloride Derivatives

Synthetic Methodologies for Indenolol (B1671870) Hydrochloride and its Analogues

The synthesis of Indenolol hydrochloride, a complex aryloxypropanolamine, and its analogues involves intricate chemical pathways designed to achieve high purity and specific stereochemical outcomes. These methodologies are foundational for both producing the primary compound and for generating a spectrum of derivatives necessary for pharmacological studies.

Multi-Step Synthesis Pathways and Yield Optimization Strategies

The construction of the Indenolol core structure is typically achieved through a multi-step synthetic sequence. A common pathway involves the reaction of an appropriate indene-derived phenol (B47542) with an epoxide, followed by the introduction of the isopropylamine (B41738) side chain.

A representative synthetic approach can be outlined as follows:

Formation of the Aryloxypropanol Intermediate: The synthesis often commences with a nucleophilic substitution reaction. For instance, 4-indenol can be reacted with an epihalohydrin, such as epichlorohydrin, in the presence of a base to form an intermediate epoxide, 1-(inden-4-yloxy)-2,3-epoxypropane.

Aminolysis of the Epoxide: The subsequent step involves the ring-opening of the epoxide with isopropylamine. This reaction yields the racemic base of Indenolol, 1-(inden-4-yloxy)-3-(isopropylamino)propan-2-ol.

Salt Formation: Finally, the Indenolol base is treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol (B130326) or ethanol, to precipitate this compound.

Yield optimization is a critical aspect of such multi-step syntheses. trine.edu Strategies focus on maximizing the output of the desired product while minimizing the formation of byproducts. One key optimization involves the careful control of reaction conditions (temperature, solvent, and catalyst) during the epoxide ring-opening to prevent the formation of undesired secondary amine adducts. Another strategy is to employ efficient purification techniques at each stage. google.com For example, using a process that converts a diol to a chlorohydrin before reacting it with an amine can be more efficient and economical for large-scale manufacturing as it avoids the formation of significant quantities of undesirable byproducts like ditosylates or dichlorinated intermediates that require extensive purification. google.com

Table 1: Key Reactions in a General Indenolol Synthesis Pathway

Step Reactant 1 Reactant 2 Key Transformation Product
1 4-Indenol Epichlorohydrin Williamson Ether Synthesis 1-(inden-4-yloxy)-2,3-epoxypropane
2 1-(inden-4-yloxy)-2,3-epoxypropane Isopropylamine Epoxide Ring-Opening Indenolol (base)
3 Indenolol (base) Hydrochloric Acid Acid-Base Reaction This compound

Stereoselective Synthesis of this compound Isomers

Indenolol possesses a chiral center at the 2-position of the propanolamine (B44665) side chain, meaning it can exist as two enantiomers: (S)-Indenolol and (R)-Indenolol. Since the pharmacological activity of beta-blockers often resides primarily in one enantiomer (typically the S-isomer), stereoselective synthesis is of paramount importance. google.commit.edu

Several strategies are employed to achieve stereoselectivity:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, the synthesis can start from (R)- or (S)-glycidol or their derivatives. Reacting a phenoxide with an optically active sulfonate ester of 2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane, followed by hydrolysis, is a known method to produce optically active aryloxypropanediols, which can then be converted to the desired enantiomer of Indenolol. google.com

Asymmetric Catalysis: The use of chiral catalysts can guide the reaction to preferentially form one enantiomer. For instance, the asymmetric opening of the intermediate epoxide with an amine can be catalyzed by a chiral Lewis acid complex.

Enzymatic Resolution: Lipase-catalyzed reactions can be used to selectively acylate one enantiomer from a racemic mixture of the alcohol intermediate, allowing for the separation of the two isomers. google.com

These methods are designed to produce high-purity chiral products without causing racemization. google.com The stereoselective synthesis of related 2-amino-1,3-diol moieties has been achieved through processes like stereoselective aminohydroxylation starting from chiral precursors like (−)-α-pinene. beilstein-journals.org

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of Indenolol, medicinal chemists synthesize a variety of analogues by modifying its core structure. googleapis.com These derivatization strategies aim to identify which parts of the molecule are essential for its biological activity and to potentially develop new compounds with improved properties. nih.gov

Key derivatization points on the Indenolol scaffold include:

The Indene (B144670) Ring System: Modifications can involve introducing substituents (e.g., methyl, halogen, methoxy) at various positions on the aromatic or the five-membered ring. This helps to probe the electronic and steric requirements of the receptor binding pocket.

The Amine Group: The isopropyl group can be replaced with other alkyl or arylalkyl groups to assess how the size and nature of this substituent affect activity. For example, studies on other compounds have shown that groups capable of acting as hydrogen bond donors/acceptors can be crucial for binding. researchgate.net

The Propanolamine Side Chain: The hydroxyl group can be esterified or etherified, or its position can be altered to understand its role in binding interactions.

These systematic modifications provide crucial data for SAR studies, revealing trends that link specific structural features to pharmacological potency and selectivity. researchgate.netnih.gov

Spectroscopic and Spectrometric Approaches for Complex Structural Elucidation

The unambiguous confirmation of the structure of this compound and its derivatives, as well as the identification of trace-level impurities and metabolites, relies on a suite of advanced analytical techniques. cas.cz

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Indenolol. numberanalytics.comindianastate.edu It provides detailed information about the molecular framework, connectivity, and stereochemistry. numberanalytics.com

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. numberanalytics.com The chemical shifts, coupling constants, and integration values in the ¹H spectrum of this compound allow for the assignment of protons to the indene ring, the propanolamine chain, and the isopropyl group.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are used to establish connectivity.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the spin systems within the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule, such as linking the side chain to the indene ring.

Solid-State NMR (SSNMR): For hydrochloride salts like this compound, ³⁵Cl SSNMR can be a powerful technique. It provides a unique fingerprint of the solid form and can be used to distinguish between different polymorphs or to detect impurities in the final drug product, often without interference from excipients. rsc.org

Table 2: Application of NMR Techniques in the Analysis of this compound

NMR Technique Information Provided Application to Indenolol HCl
¹H NMR Chemical environment and connectivity of protons. Assigns protons on the indene ring, side chain, and N-isopropyl group.
¹³C NMR Carbon framework of the molecule. Confirms the number and type of carbon atoms.
COSY ¹H-¹H spin-spin coupling networks. Establishes proton connectivity within the side chain and indene ring.
HSQC/HMBC ¹H-¹³C one-bond and long-range correlations. Confirms the full molecular structure and links the side chain to the ring.
³⁵Cl SSNMR Local environment of chloride ions. Characterizes the solid-state structure and identifies polymorphs. rsc.org

High-Resolution Mass Spectrometry (HRMS) in Metabolite and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC-HRMS), is a cornerstone for identifying and quantifying low-level impurities and metabolites. sterlingpharmasolutions.comresearchgate.net Its high sensitivity and mass accuracy enable the determination of elemental compositions for unknown compounds. mdpi.com

Impurity Profiling: During synthesis, various impurities can arise from starting materials, reagents, or side reactions. HRMS can detect and help identify these impurities, even at trace levels. sterlingpharmasolutions.com By obtaining an accurate mass measurement (typically with <5 ppm error), a molecular formula can be proposed for an unknown impurity. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) is then used to fragment the impurity ion, and the resulting fragmentation pattern is compared with that of the parent drug to elucidate its structure. americanpharmaceuticalreview.com

Metabolite Profiling: After administration, drugs are metabolized in the body into various other compounds. HRMS is essential for drug metabolite identification. nih.gov The analytical strategy involves searching for signals in biological matrices (like plasma or urine) that are related to the parent drug but have mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation). The high resolution allows for the separation of metabolite signals from the complex biological background, and MS/MS provides the structural information needed for identification. nih.gov

The power of HRMS lies in its ability to provide precise mass data, which is critical for confirming the identity of expected compounds and for characterizing unknowns in complex mixtures. sterlingpharmasolutions.com

X-ray Crystallography for Crystalline Polymorph Research

The phenomenon of polymorphism, where a single chemical compound can exist in multiple crystalline forms, is of paramount importance in the pharmaceutical industry. rigaku.com These different solid-state forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact a drug's performance. jeol.com X-ray crystallography, particularly X-ray Powder Diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD), serves as a definitive tool for the identification and characterization of these polymorphic structures. units.itusp.org

The theoretical basis for using X-ray diffraction in polymorph research lies in the unique, ordered arrangement of molecules within a crystal lattice. thepharmajournal.com Each polymorphic form possesses a different unit cell and/or molecular packing, resulting in a unique set of lattice planes. units.it When a beam of X-rays interacts with a crystalline sample, it is diffracted by these planes at specific angles, governed by Bragg's Law. usp.org The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), acts as a unique "fingerprint" for that specific crystalline form. units.it Therefore, different polymorphs of a compound like this compound would produce distinct XRPD patterns, allowing for their unambiguous identification. rigaku.com

In pharmaceutical development, XRPD is a primary technique for routine screening and quality control. units.itusp.org It can rapidly identify the polymorphic form of an active pharmaceutical ingredient (API) and detect the presence of unwanted polymorphs in a mixture. rigaku.comjeol.com For a more fundamental understanding, single-crystal X-ray diffraction (SCXRD) can be employed if suitable single crystals can be grown. jeol.com SCXRD provides the precise three-dimensional arrangement of atoms within the crystal, offering detailed insights into intermolecular interactions like hydrogen bonding and van der Waals forces that stabilize a particular polymorphic structure. thepharmajournal.com While SCXRD provides the most complete structural information, the difficulty in obtaining adequate single crystals for every polymorph makes XRPD the more common method for routine characterization. units.it Variable-temperature XRPD can also be used to study thermally induced phase transitions between polymorphs, providing crucial information on their relative stability. units.it

Chiral Separation Techniques for Enantiomeric Purity Analysis

Indenolol possesses a single chiral center in its structure, meaning it exists as a pair of enantiomers. nih.govtandfonline.com Since enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, regulatory agencies often require the properties of each enantiomer to be studied separately. wvu.eduwikipedia.org This necessitates the development of robust analytical methods for separating and quantifying the enantiomers to ensure enantiomeric purity. mdpi.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant technique for the enantioselective analysis of beta-blockers like indenolol. nih.govresearchgate.net

The direct separation of enantiomers on a CSP is the most common approach. wikipedia.org This method involves creating a chiral environment where the enantiomers can form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. nih.govwikipedia.org The differing stability of these diastereomeric complexes leads to different retention times on the column, enabling their separation. wvu.edu For beta-blockers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective.

Research has demonstrated the successful chiral separation of indenolol using various HPLC methods. For instance, a partial enantiomeric separation was achieved using a Pirkle-type urea-based CSP known as a Chirex 3022 column under normal phase conditions. tandfonline.com More complete separations have been reported using cellulose-based columns. One study detailed the separation of indenolol enantiomers on a CelluCoat column, a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP. wikipedia.org The choice of mobile phase, including the type of organic modifier and its concentration, is critical for optimizing the resolution between the enantiomers.

Capillary Electrophoresis (CE) offers an alternative with high efficiency and low sample consumption. mdpi.com In chiral CE, a chiral selector is typically added to the background electrolyte. wvu.edu The differential interaction of the enantiomers with the selector results in different electrophoretic mobilities, leading to their separation. mdpi.com

Below is a table summarizing findings from chiral separation studies on indenolol and related beta-blockers.

TechniqueChiral Selector/Stationary PhaseMobile Phase/BufferAnalyte(s)Resolution (Rs) / Separation Factor (α)Reference
HPLC Chirex 3022 ((S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl) ethylamine (B1201723) urea-type CSP)Normal PhaseIndenololPartial Separation tandfonline.com
HPLC CelluCoat (Cellulose tris(3,5-dimethylphenylcarbamate))Not specifiedIndenololBaseline Separation wikipedia.org
HPLC Hybrid cellulose 3,5-dimethylphenylcarbamate CSPNot specifiedPindolol (B1678383)α = 5.55 mdpi.com
HPLC Vancomycin-based CSPNot specifiedBufuralolNot specified mdpi.com

Molecular and Cellular Pharmacodynamics of Indenolol Hydrochloride

Adrenergic Receptor Binding Affinity and Selectivity Profiling

The interaction of indenolol (B1671870) hydrochloride with adrenergic receptors is central to its pharmacological activity. Understanding its binding affinity and selectivity for different receptor subtypes is crucial for elucidating its mechanism of action.

Quantitative Receptor Binding Assays (e.g., Radioligand Displacement)

Beta-1 vs. Beta-2 Adrenergic Receptor Selectivity Characterization

Indenolol hydrochloride is characterized as a non-selective beta-adrenergic antagonist, indicating that it does not show a significant preference for either beta-1 or beta-2 adrenergic receptor subtypes. wikipedia.orgpatsnap.comresearchgate.net This lack of selectivity means it can block the effects of adrenaline and noradrenaline at both receptor types throughout the body. However, specific quantitative selectivity ratios, which would be derived from comparative binding affinity studies (e.g., comparing Ki values for beta-1 and beta-2 receptors), are not detailed in the available scientific literature. Such data would be essential for a precise characterization of its selectivity profile. Some research also suggests that indenolol possesses partial agonist activity, meaning it can weakly activate the beta-adrenergic receptors it binds to. researchgate.netnih.gov

Investigation of Binding to Non-Adrenergic Receptors

There is currently no publicly available research that has investigated the binding profile of this compound at non-adrenergic receptors. Such studies would be necessary to fully understand its potential off-target effects and complete its pharmacological profile.

Receptor Binding Kinetics and Ligand-Target Residence Time Studies

The dynamic aspects of how this compound interacts with its target receptors, including how quickly it binds and dissociates, are critical for understanding the duration and nature of its pharmacological effects.

Association and Dissociation Rate Constant Determination

Detailed studies determining the association rate constant (k_on) and dissociation rate constant (k_off) for this compound at adrenergic receptors have not been published. These kinetic parameters, which describe the speed at which the drug binds to and separates from its receptor, are fundamental to understanding the time course of its action at a molecular level.

Ligand-Receptor Complex Stability and Lifetime Assessment

Information regarding the stability and lifetime of the ligand-receptor complex formed between this compound and adrenergic receptors is not available in the current body of scientific literature. The assessment of the drug-target residence time, which is the reciprocal of the dissociation rate constant (1/k_off), provides insights into the duration of the pharmacological effect. A longer residence time often correlates with a more sustained action. Without experimental data on the dissociation rate, the stability of the indenolol-receptor complex cannot be determined.

Molecular Determinants Influencing Binding Kinetics

The binding kinetics of a drug, encompassing its association and dissociation rates (k-on and k-off), are crucial determinants of its pharmacological effect. For beta-blockers, these kinetics are influenced by various molecular factors, including the drug's physicochemical properties and its specific interactions within the receptor's binding pocket. nih.gov While specific kinetic studies for this compound are not extensively detailed in the available literature, the principles governing other beta-blockers can provide a framework for understanding its behavior.

Hydrophobic and electrostatic interactions are key drivers for the binding of ligands to beta-adrenergic receptors. nih.gov The structure of the beta-1 adrenergic receptor's binding pocket, for example, is dominated by hydrophobic interactions which play a significant role in the kinetics of ligand binding. nih.gov The rate of association for beta-blockers can be influenced by their hydrophobicity. tandfonline.com For instance, a study on various beta-blockers demonstrated that the hydrophobic properties of a molecule directly affect its kinetic association rate and affinity for the β1-adrenoceptor. nih.gov

Intracellular Signaling Pathway Modulation

G-Protein Coupling and Downstream Signal Transduction (e.g., Adenylate Cyclase Activity)

Beta-adrenergic receptors are classic examples of G-protein-coupled receptors (GPCRs). mdpi.com Upon stimulation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), they couple to the stimulatory G-protein (Gs). cvpharmacology.com This activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cvpharmacology.comnih.gov The resulting increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility. mdpi.com

Beta-Arrestin Recruitment and Receptor Internalization Dynamics

Beyond G-protein-mediated signaling, the activity of GPCRs is also regulated by proteins called beta-arrestins. mdpi.com Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), beta-arrestins are recruited to the receptor. nih.gov This recruitment serves two main purposes: it desensitizes the receptor to further G-protein activation, a process known as "arresting" the signal, and it can initiate a separate wave of G-protein-independent signaling. mdpi.comnih.gov Furthermore, beta-arrestins act as scaffolds to link the receptor to the cellular machinery responsible for internalization, primarily through clathrin-coated pits. nih.gov

Some beta-blockers have been identified as "biased ligands," meaning they can differentially activate G-protein-dependent and beta-arrestin-dependent signaling pathways. nih.gov For example, carvedilol (B1668590) has been shown to act as an inverse agonist for Gs activation but a partial agonist for beta-arrestin activation. nih.gov There is currently a lack of specific research data on how this compound influences beta-arrestin recruitment and the subsequent dynamics of receptor internalization.

Investigational Mechanisms of Partial Agonism (Intrinsic Sympathomimetic Activity - ISA)

Intrinsic sympathomimetic activity is a property of some beta-blockers that allows them to act as partial agonists at beta-adrenergic receptors. cvpharmacology.com This means that in addition to blocking the effects of potent endogenous agonists like epinephrine, they can cause a low level of receptor stimulation. taylorandfrancis.com This dual action results in a different hemodynamic profile compared to beta-blockers without ISA. nih.gov

Receptor Activation Profiles Under Basal and Stimulated Conditions

Under basal conditions, where sympathetic tone is low, a beta-blocker with ISA like indenolol can provide a low level of stimulation to the beta-receptors. This can result in less pronounced reductions in resting heart rate and cardiac output compared to non-ISA beta-blockers such as propranolol (B1214883). nih.gov For example, in a comparative study, pindolol (B1678383) (a beta-blocker with ISA) reduced resting heart rate and cardiac index to a lesser extent than propranolol. nih.gov

During stimulated conditions, such as exercise or stress, when catecholamine levels are high, the antagonist properties of indenolol become predominant. It competes with the high concentrations of norepinephrine and epinephrine for receptor binding, thereby attenuating the expected sharp increases in heart rate and blood pressure. nih.gov A study on indenolol showed it effectively attenuated the exercise-induced rise in systolic blood pressure and tachycardia. nih.gov The partial agonist activity is largely overcome by the competitive antagonism in the presence of high levels of full agonists.

Comparative Analysis of ISA with Other Beta-Blockers

The degree of ISA varies among different beta-blockers, which influences their clinical effects. Pindolol is another well-known non-selective beta-blocker with significant ISA. nih.govnih.gov

In comparative studies, beta-blockers with ISA, like pindolol, have been shown to cause less bradycardia at rest compared to those without ISA, such as propranolol or atenolol (B1665814). nih.govnih.govnih.gov During exercise, however, the effects of beta-blockers with and without ISA on heart rate, arterial pressure, and cardiac index are often similar, as the antagonist effect prevails. nih.gov For instance, one study found that while resting heart rate was higher with pindolol than with propranolol, there was no significant difference between the two drugs at maximal exercise. nih.gov

The table below summarizes the key differences in hemodynamic effects observed in a comparative study between a beta-blocker with ISA (Pindolol) and one without (Propranolol) at rest.

Hemodynamic Parameter (at Rest)Effect of Propranolol (No ISA)Effect of Pindolol (with ISA)
Heart RateSignificant ReductionNo Significant Change
Systolic Arterial PressureSignificant ReductionNo Significant Change
Rate-Pressure ProductSignificant ReductionSignificant Reduction (lesser extent)
Cardiac IndexSignificant ReductionSignificant Reduction (lesser extent)
Systemic Vascular ResistanceIncreasedNo Significant Change
Left Ventricular Ejection FractionSignificant ReductionNo Significant Change

Data adapted from a comparative study on the effects of propranolol and pindolol in patients with coronary artery disease. nih.gov

Non-Receptor Mediated Cellular Mechanisms

Membrane Stabilizing Effects at the Cellular Level

While the membrane stabilizing effects of some beta-blockers, such as propranolol and acebutolol, are well-documented, specific preclinical studies detailing the direct membrane stabilizing actions of this compound at a cellular level are not extensively available in the current body of scientific literature. This property, often associated with a local anesthetic-like effect, involves the ability of a compound to decrease the fluidity and permeability of cell membranes, thereby influencing ion fluxes and membrane potential. For beta-blockers possessing this characteristic, it is thought to contribute to their antiarrhythmic and cardioprotective effects by stabilizing cardiac cell membranes. However, further research is required to specifically elucidate and quantify the membrane stabilizing activity of this compound.

Renin-Angiotensin-Aldosterone System (RAAS) Modulation at the Cellular and Systemic Preclinical Levels

This compound has been observed to influence the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. While detailed cellular and comprehensive systemic preclinical data are limited, clinical observations in patients with essential hypertension provide insights into its effects on plasma renin activity (PRA).

In a study evaluating the antihypertensive effects of indenolol, its impact on plasma renin activity was assessed. The findings from this research in hypertensive patients offer a glimpse into the systemic preclinical effects of the compound on the RAAS. The study by Zanchetti and colleagues investigated the effects of indenolol on various hemodynamic parameters, including plasma renin activity. nih.gov

The modulation of the RAAS by beta-blockers is a key mechanism contributing to their antihypertensive effects. By blocking beta-1 adrenergic receptors in the juxtaglomerular apparatus of the kidney, these agents can reduce the release of renin, thereby decreasing the subsequent production of angiotensin II and aldosterone. This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure. The observed effects of indenolol on plasma renin activity in clinical settings suggest that it partakes in this class effect. nih.gov However, a more in-depth understanding would necessitate further dedicated preclinical studies focusing on the cellular and systemic interactions of indenolol with the components of the RAAS.

Structure Activity Relationship Sar and Structure Kinetics Relationship Skr of Indenolol Hydrochloride

Elucidation of Pharmacophoric Requirements for Adrenergic Receptor Interaction

The interaction of indenolol (B1671870) with β-adrenergic receptors is determined by specific chemical features, or pharmacophores, within its structure. These include a hydrogen-bonding group, an aromatic ring, and a protonated amine, which are characteristic of most β-adrenergic antagonists.

Analysis of Functional Group Contributions to Receptor Affinity and Selectivity

The affinity and selectivity of indenolol for β-adrenergic receptors are a result of the contributions of its distinct functional groups. nih.govunina.it The general structure of aryloxypropanolamines, including indenolol, features an aryloxy group, a propanolamine (B44665) side chain, and a substituted amine.

Aryloxy Group (Indene Ring): The bicyclic indenyl ring system of indenolol plays a crucial role in the molecule's binding to the receptor, primarily through hydrophobic and van der Waals interactions with a corresponding hydrophobic pocket in the receptor. The nature of this aromatic moiety is a key determinant of the compound's selectivity. While indenolol itself is non-selective, meaning it blocks both β1 and β2 receptors, modifications to this ring in other beta-blockers can confer selectivity. patsnap.comslideshare.net For instance, the introduction of specific substituents on the aromatic ring can favor interaction with one receptor subtype over the other.

Propanolamine Side Chain: This part of the molecule contains a critical hydroxyl group. The hydroxyl group on the side chain is essential for hydrogen bonding with a serine residue in the binding site of the β-adrenergic receptor. ijrpc.com This interaction is a cornerstone of the high-affinity binding observed for most beta-blockers.

Isopropylamino Group: The N-alkyl substituent, in this case, an isopropyl group, is also vital for receptor binding. ijrpc.com This branched alkyl group fits into a hydrophobic pocket on the receptor. The size and branching of this group can influence both affinity and the intrinsic sympathomimetic activity (ISA) of the compound. Indenolol's partial agonist activity at vascular beta-adrenoceptors is attributed to the specific nature of its side chain, which allows for a degree of receptor activation even as it blocks the binding of natural catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). nih.govkup.at

Positional and Stereochemical Effects on Pharmacological Activity

The spatial arrangement of functional groups in indenolol is critical for its pharmacological activity. This includes both the position of substituents on the indene (B144670) ring and the stereochemistry of the chiral center in the propanolamine side chain.

Positional Isomerism: Indenolol is 4-(2-Hydroxy-3-isopropylaminopropoxy)indene. ncats.io The specific attachment of the oxypropanolamine side chain at the 4-position of the indene ring is crucial for its activity. Changes in this position would significantly alter the geometry of the molecule and its fit within the receptor's binding site, likely leading to a decrease in affinity and a change in the pharmacological profile.

Stereochemistry: Like other aryloxypropanolamine beta-blockers, indenolol has a chiral center at the carbon atom bearing the hydroxyl group. nih.gov The pharmacological activity resides almost exclusively in one of the enantiomers. For aryloxypropanolamines, the (S)-enantiomer is the active form, possessing a much higher affinity for β-adrenergic receptors than the (R)-enantiomer. ijrpc.commdpi.com This stereoselectivity is a direct consequence of the three-dimensional arrangement of the binding site, which can only accommodate the specific spatial orientation of the hydroxyl and amino groups of the (S)-isomer for optimal interaction. Although most beta-blockers are marketed as racemic mixtures, the therapeutic effect is primarily due to the (S)-enantiomer. ijrpc.comncats.io

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models Using Molecular Descriptors

For beta-blockers like indenolol, QSAR models are developed by correlating their receptor binding affinity or antihypertensive activity with various molecular descriptors. ijpsonline.com These descriptors quantify different aspects of the molecule's structure, such as:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moments, which are crucial for electrostatic interactions with the receptor. researchgate.net

Steric descriptors: These quantify the size and shape of the molecule, which are important for its fit into the receptor's binding pocket. scribd.com

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic regions of the receptor. dergipark.org.tr

By applying statistical methods like multiple linear regression or partial least squares to a set of known beta-blockers, researchers can develop predictive QSAR models. dergipark.org.tr For example, a QSAR study on a series of aryloxypropanolamine derivatives might reveal that a combination of a specific steric parameter for the N-alkyl group and an electronic descriptor for the aromatic ring system is highly correlated with β1-receptor affinity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Beta-Blockers

Descriptor Type Example Descriptor Property Measured Relevance to Activity
Topological Connectivity Indices (e.g., ¹χ) Molecular branching and complexity Influences overall shape and fit in the receptor.
Electronic Partial Atomic Charges Distribution of electrons in the molecule Governs electrostatic and hydrogen bonding interactions.
Steric Molar Refractivity (MR) Molecular volume and polarizability Relates to the size and shape of the molecule and its fit.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Lipophilicity of the molecule Affects membrane permeability and hydrophobic interactions.

In Silico Screening and Library Design Guided by QSAR

Once a reliable QSAR model is developed, it can be used for in silico (computer-based) screening of virtual libraries of compounds. mdpi.combioinformation.net This allows for the rapid evaluation of a large number of potential drug candidates without the need for their synthesis and biological testing, saving significant time and resources. japsonline.comnih.gov For instance, a QSAR model for β-blockers could be used to screen a virtual library of novel aryloxypropanolamine derivatives. The model would predict the β-receptor affinity of each compound, and only those with a predicted activity above a certain threshold would be selected for synthesis and further investigation. nih.gov This approach helps in prioritizing the most promising candidates and in designing new molecules with potentially enhanced activity or improved selectivity.

Structure-Kinetics Relationship (SKR) Studies

While SAR and QSAR focus on the affinity of a drug for its receptor at equilibrium, SKR investigates the kinetics of the binding process, i.e., the rates of association (k_on) and dissociation (k_off) of the drug-receptor complex. researchgate.net A longer residence time at the receptor, often due to a slow dissociation rate, can lead to a more sustained pharmacological effect. kup.at

For beta-blockers, the structural features that govern binding kinetics can be distinct from those that determine affinity. For example, specific hydrophobic interactions deep within the binding pocket might contribute to a slow k_off rate, while electrostatic interactions at the entrance of the binding pocket could influence the k_on rate. nih.gov While specific SKR studies on indenolol are not extensively documented in publicly available literature, research on other beta-blockers has shown that subtle changes in the structure, such as the nature of the aromatic ring or substituents on the side chain, can significantly impact the binding kinetics. biorxiv.org Understanding the SKR of indenolol and related compounds could provide valuable insights for designing new beta-blockers with a more desirable duration of action. researchgate.net

Computational Chemistry and Molecular Modeling in SAR/SKR Analysis

Computational techniques are invaluable for exploring the SAR and SKR of drugs like indenolol hydrochloride, especially when experimental data is limited. These methods allow for the simulation and prediction of how the drug interacts with its receptor at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. biorxiv.org For indenolol, docking simulations into the crystal structure of the beta-adrenergic receptor would reveal:

Binding Pose: The precise orientation of indenolol within the binding pocket, highlighting key interactions.

Binding Affinity: A calculated score that estimates the strength of the interaction, which can be used to compare different analogues.

Key Residues: Identification of the specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, and other contacts with indenolol.

Studies on other beta-blockers have successfully used molecular docking to rationalize their binding modes and affinities. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking cannot. An MD simulation of the indenolol-beta-adrenergic receptor complex could:

Assess Stability: Determine the stability of the binding pose predicted by docking.

Reveal Conformational Changes: Show how the receptor and ligand adapt to each other upon binding.

Identify Water-Mediated Interactions: Uncover the role of water molecules in mediating the interaction between indenolol and the receptor, which can be crucial for binding kinetics.

Predict Binding and Unbinding Pathways: Advanced MD techniques can be used to simulate the entire process of ligand binding and unbinding, providing direct information on the kinetic rates.

MD simulations have been instrumental in understanding the activation mechanisms and ligand interactions of G protein-coupled receptors like the beta-adrenergic receptor. nih.gov

In silico methods are powerful tools for discovering and refining new drug candidates.

Virtual Screening: A large library of virtual compounds, potentially indenolol analogues, could be docked into the beta-adrenergic receptor binding site. The top-scoring compounds would then be prioritized for synthesis and experimental testing. This approach accelerates the discovery of new leads.

Lead Optimization: Once a promising lead compound is identified, computational methods can be used to guide its optimization. For example, by analyzing the docked pose of a lead indenolol analogue, chemists can propose modifications to improve its binding affinity or kinetic profile. This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery.

Preclinical Pharmacokinetic and Pharmacodynamic Research Using Animal Models

Pharmacodynamic Effects in Relevant Animal Models

Cardiovascular Hemodynamic Studies in Animal Models

Research in various animal models, including rats, has demonstrated the effects of indenolol (B1671870) on key cardiovascular parameters such as heart rate and blood pressure.

In studies involving anesthetized, reserpinized rats, indenolol induced a fall in diastolic blood pressure accompanied by a minimal increase in heart rate. nih.gov This effect was preventable with propranolol (B1214883), suggesting a beta-adrenergic mechanism. nih.gov In conscious spontaneously hypertensive rats (SHRs), acute oral administration of indenolol resulted in a hypotensive effect associated with significant bradycardia (a decrease in heart rate). nih.gov This is in contrast to pindolol (B1678383), which caused moderate tachycardia, and propranolol, which led to a decrease in heart rate with a slight increase in blood pressure. nih.gov

Prolonged administration of indenolol in spontaneously hypertensive rats has been shown to cause a significant decrease in both arterial pressure and heart rate. researchgate.net The hemodynamic profile of indenolol is characterized by a reduction in the cardiac index without significant alterations in systemic vascular resistance. nih.gov

Further studies in animal models have explored the vasodilatory effects of indenolol. It has been observed to increase both renal and leg blood flow, with a considerable reduction in vascular resistance in these areas. nih.gov The reduction in renal vascular resistance showed a significant correlation with the decrease in mean blood pressure. nih.gov

Table 1: Comparative Acute Hemodynamic Effects of Beta-Blockers in Rats This table summarizes the acute effects of single oral doses of indenolol, propranolol, and pindolol on blood pressure and heart rate in conscious spontaneously hypertensive rats (SHRs).

CompoundEffect on Blood PressureEffect on Heart Rate
Indenolol HypotensiveMarked Bradycardia
Propranolol Slight IncreaseDecreased
Pindolol Moderate HypotensiveModerate Tachycardia

Assessment of Renal Physiological Parameters in Animal Models

The influence of indenolol on the renal system, particularly its effect on plasma renin activity, has been investigated in animal models.

In spontaneously hypertensive rats, long-term treatment with indenolol resulted in a significant reduction in plasma renin activity, alongside decreases in arterial pressure and heart rate. researchgate.net This suggests that the antihypertensive mechanism of indenolol involves the modulation of the renin-angiotensin system. researchgate.netpatsnap.com By inhibiting the release of renin from the kidneys, indenolol can interfere with the cascade that leads to the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes salt and water retention. patsnap.com

Comparative Pharmacological Evaluation Against Other Beta-Blockers in Animal Models

Comparative studies in animal models have been crucial in differentiating the pharmacological profile of indenolol from other beta-blockers like propranolol and pindolol.

In reserpinized, anesthetized rats, while propranolol had no effect on diastolic blood pressure or heart rate, and pindolol produced a dose-related tachycardia with a moderate hypotensive effect, indenolol caused a drop in diastolic blood pressure with only a slight increase in heart rate. nih.gov

In conscious spontaneously hypertensive rats, the acute hypotensive action of oral indenolol was linked to pronounced bradycardia. nih.gov This contrasts with pindolol, which induced moderate tachycardia, and propranolol, which decreased heart rate while slightly elevating blood pressure. nih.gov These distinct hemodynamic responses are thought to be related to indenolol's intrinsic sympathomimetic activity, which appears to be predominant at vascular beta2-adrenergic receptors. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Species

The characterization of a drug's ADME profile is fundamental in preclinical research. For indenolol, these studies in animal models have provided insights into its bioavailability and how it is distributed throughout the body.

Bioavailability Determination in Animal Models

Determining the bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation, is a critical step. This is often assessed by comparing plasma concentrations after oral versus intravenous administration. hra.nhs.uk Animal models such as rats and dogs are frequently used for these studies due to similarities in their gastrointestinal anatomy and physiology to humans. researchgate.netmedwinpublishers.com While specific bioavailability data for indenolol from animal studies is not detailed in the provided context, the general methodology involves administering the drug through both oral and intravenous routes and measuring the resulting plasma concentrations over time. hra.nhs.uk

Tissue Distribution and Accumulation Studies in Animal Organs

Understanding where a drug distributes in the body and whether it accumulates in specific organs is essential for assessing its potential efficacy and safety. Techniques like quantitative whole-body autoradiography (QWBA) using radiolabeled compounds can provide a comprehensive picture of the drug's distribution and elimination profile. bioanalysis-zone.com Imaging techniques such as PET and SPECT can also be used in live animals to non-invasively track the biodistribution of a drug. bruker.com While specific organ distribution and accumulation data for indenolol hydrochloride in preclinical species are not available in the provided search results, these are standard types of studies conducted for drug candidates.

Identification and Characterization of Metabolic Pathways and Metabolites

The biotransformation of a drug is a critical determinant of its efficacy and safety. For this compound, which possesses an indole (B1671886) nucleus, metabolic degradation is anticipated to follow pathways common to this type of structure. nih.gov While specific metabolic studies on indenolol in preclinical animal models are not extensively detailed in publicly available literature, general principles of drug metabolism suggest that it likely undergoes hepatic metabolism. patsnap.com

The metabolism of compounds with an indole group often involves oxidation. nih.gov This can occur at various positions on the indole ring, potentially leading to the formation of hydroxylated metabolites. For instance, oxidation at the 3-position can yield an indoxyl group, which may then undergo further reactions like glycosylation or additional oxidation, leading to the cleavage of the pyrrole (B145914) ring constituent of the indole structure. nih.gov

In preclinical studies involving various animal species such as rats, dogs, and monkeys, it is common to observe species-specific differences in metabolic pathways. researchgate.netnih.gov These differences can be both quantitative and qualitative. For example, studies on other compounds have shown that while the major metabolites might be consistent across species, their relative abundance can vary significantly. nih.gov The primary enzymes responsible for the metabolism of many drugs, including beta-blockers, are the cytochrome P450 (CYP) isoenzymes located in the liver. conicet.gov.ar The specific CYP isoforms involved in indenolol metabolism would require characterization through in vitro studies using liver microsomes from different animal species and humans. nih.govnih.gov

Given the structural similarities to other beta-blockers like propranolol, it is plausible that indenolol's metabolism involves side-chain oxidation and glucuronidation in addition to ring oxidation. pharmgkb.org Propranolol metabolism, for example, yields metabolites such as 4-hydroxypropranolol (B128105) (from ring oxidation) and N-desisopropylpropranolol (from side-chain oxidation), which are then further metabolized. pharmgkb.org Without specific experimental data for indenolol, its precise metabolic profile in animals remains an area for further investigation.

Table 1: Potential Metabolic Pathways for this compound Based on General Indole Metabolism This table is illustrative and based on general metabolic pathways for indole-containing compounds, not on specific experimental data for this compound.

Pathway Description Potential Metabolites
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to the indole ring.Hydroxy-indenolol
Side-Chain OxidationOxidation of the isopropylamino propanol (B110389) side chain.N-dealkylated metabolites, carboxylic acid derivatives
GlucuronidationConjugation with glucuronic acid to increase water solubility for excretion.Indenolol-glucuronide, hydroxy-indenolol-glucuronide
SulfationConjugation with a sulfate (B86663) group.Indenolol-sulfate

Excretion Routes and Mass Balance Studies

The elimination of a drug and its metabolites from the body is a crucial aspect of its pharmacokinetic profile. Excretion studies, often conducted using radiolabeled compounds in animal models, aim to determine the routes and rates of elimination, providing a complete picture of the drug's fate, known as a mass balance study. nih.govnih.gov

For this compound, specific mass balance studies in animal models are not readily found in the published literature. However, the route of excretion for beta-blockers can be variable, with contributions from both renal (urine) and fecal (biliary) pathways. nih.gov For example, studies with the beta-blocker mepindolol (B133264) in rats, dogs, and rhesus monkeys showed significant species differences in excretion. In rats, excretion was mainly biliary, while in dogs, it was equally through urine and feces, and in rhesus monkeys, it was primarily renal. nih.gov

A standard approach to these studies involves administering a radiolabeled version of the drug (e.g., with Carbon-14) to laboratory animals and collecting urine, feces, and sometimes expired air over a defined period to quantify the total radioactivity eliminated. researchgate.netbioivt.com This allows for the calculation of the percentage of the administered dose recovered, with a high recovery (typically >90%) indicating that all major routes of elimination have been accounted for. nih.gov Biliary excretion can be specifically investigated in animals fitted with a bile duct cannula. bioivt.com

Without specific data for indenolol, it is presumed that following hepatic metabolism, its more water-soluble metabolites would be excreted via the kidneys into the urine, while less polar metabolites or the parent drug might be eliminated through the bile into the feces.

Table 2: General Principles of Excretion and Mass Balance Studies

Study Type Objective Typical Animal Models Methodology
Mass Balance To account for the total administered dose of a drug and its metabolites.Rat, Dog, MonkeyAdministration of a radiolabeled compound followed by collection and analysis of urine, feces, and expired air. researchgate.netbioivt.com
Excretion Route To identify the primary pathways of elimination (renal vs. fecal).Rat, Dog, MonkeyQuantification of radioactivity in urine and feces. nih.gov
Biliary Excretion To specifically measure the amount of drug and metabolites excreted in bile.Bile duct-cannulated ratsCollection and analysis of bile following drug administration. bioivt.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling in Animal Studies

PBPK modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs based on physiological and anatomical parameters of the species, as well as the physicochemical properties of the drug. nih.gov

Development and Validation of PBPK Models for this compound

The development of a PBPK model for this compound would involve a multi-step process. Initially, a model structure is built that includes various tissue compartments (e.g., liver, kidney, heart, fat, muscle) interconnected by blood flow. Physiological parameters for the specific animal species being modeled (e.g., organ volumes, blood flow rates) are incorporated. Drug-specific parameters, such as its solubility, permeability, plasma protein binding, and in vitro metabolic data (e.g., from liver microsome studies), would then be integrated into the model.

Validation of the PBPK model is a critical step to ensure its predictive accuracy. nih.gov This is typically achieved by comparing the model-simulated plasma concentration-time profiles with experimentally observed data from in vivo animal studies. If discrepancies exist, the model parameters are refined until the simulated data closely match the experimental results. However, there are no specific PBPK models for this compound reported in the scientific literature.

Prediction of Drug Concentrations in Target and Non-Target Tissues

A key advantage of a validated PBPK model is its ability to predict drug concentrations in various tissues over time, something that is often difficult to measure directly in vivo. nih.gov For a cardiovascular drug like indenolol, a PBPK model could predict its concentration in the heart (a target tissue) as well as in other organs where off-target effects might occur. nih.gov This information is invaluable for understanding the relationship between drug exposure at the site of action and the observed pharmacodynamic effects. Furthermore, PBPK models can be used to extrapolate pharmacokinetics across different species, potentially aiding in the prediction of human pharmacokinetics from preclinical data. nih.gov

Ethical Considerations and Alternative Methodologies in Preclinical Research

The use of animals in preclinical research is subject to rigorous ethical review and is guided by the principle of the 3Rs: Replacement, Reduction, and Refinement. nih.gov

The development of cardiovascular drugs, including beta-blockers, has historically relied on animal models to assess safety and efficacy before human clinical trials. fbresearch.org However, there is a growing emphasis on minimizing animal use and employing alternative methods wherever possible. wellbeingintlstudiesrepository.orgciteline.com Ethical considerations in preclinical cardiovascular research include ensuring the necessity of the animal studies, using the minimum number of animals required to obtain statistically significant results, and minimizing any potential pain or distress. ahajournals.orgnih.gov

In Vitro and Ex Vivo Models for Mechanistic Studies (e.g., isolated organ baths, cell lines)

To reduce reliance on in vivo animal experiments, various in vitro and ex vivo models can be utilized for mechanistic studies of drugs like this compound.

Isolated Organ Baths: This ex vivo technique involves studying the effects of a drug on isolated tissues, such as blood vessels or sections of the heart, maintained in a physiological solution. researchgate.netunisza.edu.myorchidscientific.com For indenolol, an isolated organ bath could be used to characterize its direct effects on vascular smooth muscle contraction or cardiac muscle contractility, providing insights into its mechanism of action without the need for a whole animal. nih.govnih.gov

Cell Lines: Immortalized cell lines or primary cultured cells can be used to investigate the cellular and molecular mechanisms of a drug. nih.govnih.gov For instance, cell lines expressing specific beta-adrenergic receptors could be used to study the binding affinity and functional activity of indenolol at its target receptors. This approach allows for high-throughput screening and detailed mechanistic investigations in a controlled environment. ncardia.com

These alternative methodologies not only align with ethical principles but also offer practical advantages in terms of cost, throughput, and the ability to study human-specific mechanisms when human-derived cells are used. ncardia.comtandfonline.com

Advances in In Silico Toxicology and Predictive Modeling

The field of toxicology has been significantly enhanced by the integration of computational, or in silico, approaches for predicting the potential adverse effects of chemical compounds, including pharmaceuticals. arxiv.orgljmu.ac.uk These methods leverage computer models to estimate a substance's toxicity and its absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing reliance on animal testing and accelerating the drug development process. toxminds.comnih.govfera.co.uk While specific in silico toxicological studies focused exclusively on this compound are not extensively available in the public domain, the methodologies are broadly applied to cardiovascular drugs and beta-blockers.

Predictive toxicology relies on various computational techniques, most notably Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or toxicity. mdpi.comnih.gov For pharmaceuticals like beta-blockers, QSAR models are used to predict a range of ecotoxicological and human health endpoints. mdpi.comtoxminds.com These models are built using large datasets of compounds with known experimental toxicities to identify structural features, or "toxicophores," associated with adverse effects. toxminds.com

The general workflow for in silico toxicity assessment involves several steps:

Data Curation: Gathering high-quality experimental data on the toxicity of a group of related chemicals. chemrxiv.org

Descriptor Calculation: Using software to calculate various molecular descriptors (e.g., lipophilicity, molecular weight, topological polar surface area) for each chemical. nih.govresearchgate.net

Model Building: Employing statistical or machine learning algorithms to build a predictive model based on the relationship between the descriptors and the observed toxicity. github.com

Validation: Rigorously testing the model's predictive power using internal and external validation sets of chemicals not used in the model-building process. github.com

For a compound like indenolol, these predictive models could be used in the early stages of development to forecast potential risks, such as its likelihood to cause specific types of toxicity or to identify potentially toxic metabolites. optibrium.com For example, in silico platforms can predict a compound's interaction with key metabolic enzymes or its potential to block cardiac ion channels, providing a "fail-early" paradigm that saves time and resources. acs.orgoptibrium.com Although a powerful tool, the accuracy of in silico predictions is highly dependent on the quality of the input data and the model's applicability domain, meaning it is most reliable for compounds structurally similar to those in the training set. arxiv.orgresearchgate.net

Table 3: Common In Silico Approaches in Predictive Toxicology

Approach Description Application to Pharmaceuticals Reference
QSAR Models Quantitative Structure-Activity Relationship models correlate a compound's chemical structure with its biological activity or toxicity.Predicting ecotoxicity, carcinogenicity, mutagenicity, and other endpoints for classes of drugs like beta-blockers. mdpi.comtoxminds.com
Read-Across An approach where endpoint information for one substance is predicted using data from structurally similar substances.Estimating toxicity of a new drug candidate based on data from existing, well-characterized drugs in the same class. toxminds.com
Molecular Docking Simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict binding affinity and orientation.Predicting a drug's potential to bind to unintended targets, such as hERG channels, which can lead to cardiotoxicity. toxminds.com
Machine/Deep Learning Utilizes complex algorithms (e.g., neural networks, random forest) to learn from large datasets and make predictions.Developing highly accurate models for ADME properties and predicting specific toxicities like drug-induced liver or heart injury. nih.govgithub.comresearchgate.netacs.org
PBPK Modeling Physiologically Based Pharmacokinetic models simulate the ADME of a substance in the body based on physiological and biochemical parameters.Integrating in vitro data and in silico predictions to forecast the human pharmacokinetic profile and potential for target organ toxicity. researchgate.net

Advanced Methodologies and Technologies in Indenolol Hydrochloride Research and Development

Bioanalytical Method Development and Validation for Research Quantitation

Bioanalytical method development is a critical component of drug research, providing the means to accurately detect and quantify a compound in biological systems. quotientsciences.com The creation of a robust analytical process involves multiple stages, including sampling, sample preparation, separation, and detection, with the goal of producing precise and reliable data for pharmacokinetic and metabolic studies. quotientsciences.comnih.gov

Chromatographic Techniques (e.g., HPLC-MS/MS) for Compound Quantitation in Biological Matrices

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone for the quantitative analysis of drugs like indenolol (B1671870) hydrochloride in complex biological matrices such as plasma, urine, or tissue samples. nih.govbohrium.com This technique offers high specificity and sensitivity, allowing for the accurate measurement of low concentrations of the analyte. faa.gov

The development of an HPLC method for indenolol hydrochloride involves several key steps. A high-performance liquid chromatographic assay has been successfully developed for the analysis of indenolol as a bulk material and in tablet form. researchgate.net This method utilizes a reversed-phase system with a Micropak CN-10 column. researchgate.net The mobile phase, a critical component for achieving separation, consists of a mixture of methanol (B129727) and an aqueous acetate (B1210297) buffer (pH 7.0). researchgate.net Detection is typically performed using a UV detector at a specific wavelength. researchgate.net For this compound, linearity between the peak area and concentration has been established in the range of 2.0 μg/ml to 20 μg/ml. researchgate.net

Sample preparation is a crucial preceding step to purify and isolate the target analyte from interfering components in the biological matrix. nih.gov For many beta-blockers, this involves protein precipitation, often using methanol, followed by centrifugation to obtain a clear supernatant that can be directly injected into the HPLC system. researchgate.netscielo.br This one-step sample preparation is advantageous for routine pharmacokinetic studies as it is simple and can be adapted for small plasma volumes. researchgate.net The specificity of LC-MS/MS methods helps to eliminate concerns about interference from metabolites or the sample matrix itself. faa.gov

Interactive Table 1: Typical Parameters for HPLC-MS/MS Quantitation of Beta-Blockers

Parameter Example Specification Rationale
Column Reversed-phase C18 or CN Provides good separation for moderately polar compounds like beta-blockers. researchgate.netmdpi.com
Mobile Phase Acetonitrile/Methanol and Ammonium Acetate/Formic Acid Buffer Achieves efficient elution and ionization of the analyte. faa.govmdpi.com
Flow Rate 0.2 - 1.0 mL/min Optimized for sharp peaks and reasonable run times. researchgate.netmdpi.com
Detection Tandem Mass Spectrometry (MS/MS) Offers high selectivity and sensitivity for complex biological samples. faa.gov
Ionization Mode Positive Electrospray Ionization (ESI+) Beta-blockers readily form positive ions [M+H]+. faa.gov
Limit of Quantitation (LOQ) 0.3 - 200 ng/mL Demonstrates the method's ability to detect low concentrations in biological fluids. faa.govscielo.br

Spectroscopic Methods for Real-Time Binding and Conformational Studies

Spectroscopic techniques are invaluable for investigating the molecular interactions and structural dynamics of this compound. These methods can provide real-time data on how the compound binds to its biological targets and the conformational changes it undergoes, which is essential for understanding its mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed conformational analysis. mdpi.com Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (2D NOESY), can reveal the spatial proximity of protons within a molecule, allowing researchers to determine its three-dimensional structure in solution. mdpi.com By studying changes in the chemical shifts of both the drug and its target upon binding, researchers can identify the specific parts of the molecules involved in the interaction. mdpi.com

Fluorescence Spectroscopy offers a highly sensitive method for studying binding events. mdpi.com Changes in the fluorescence emission spectrum of a target protein or the drug itself upon complex formation can be used to calculate binding affinity and stoichiometry. This technique is particularly useful for real-time monitoring of binding kinetics. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to probe the vibrational characteristics of molecules. It can be applied to study the solid-state characteristics of this compound and its interactions with excipients in a formulation. nih.gov Changes in the vibrational frequencies of specific functional groups can indicate the formation of hydrogen bonds or other interactions that are crucial for the stability and release profile of a drug product. nih.gov

UV-Visible Spectroscopy can also be employed to study drug-receptor interactions. mdpi.com The formation of an inclusion complex, for instance between a beta-blocker and a cyclodextrin, can be monitored by observing changes in the absorbance spectra, providing evidence of the interaction. mdpi.com

Interactive Table 2: Spectroscopic Methods in this compound Research

Technique Application Information Gained
NMR Spectroscopy Conformational analysis, binding site mapping. mdpi.commdpi.com 3D structure, identification of interacting residues, binding dynamics.
Fluorescence Spectroscopy Binding affinity studies, real-time kinetics. mdpi.com Strength of binding (Kd), association/dissociation rates.
FTIR Spectroscopy Solid-state characterization, drug-excipient interactions. nih.gov Intermolecular bonds, physical form (crystalline/amorphous), formulation stability.
UV-Visible Spectroscopy Confirmation of complex formation. mdpi.com Evidence of binding, determination of association constants.

Theoretical Aspects of Drug Delivery System Design for Research Applications

Designing effective drug delivery systems is crucial for optimizing the therapeutic performance of a compound. For research applications, this involves creating formulations that can control the release rate and target the drug to specific sites, thereby enabling detailed investigations into its pharmacodynamic and pharmacokinetic profiles.

Mechanistic Investigations of Controlled Release Systems

Controlled-release (CR) drug delivery systems are designed to release a medication at a predetermined rate to maintain a constant drug concentration for a specific period. mdpi.com This approach can enhance therapeutic efficacy and reduce dosing frequency. nih.gov Hydrophilic matrix systems are one of the most common and cost-effective platforms for oral controlled drug delivery. nih.gov

The primary mechanism of drug release from a hydrophilic matrix tablet, often formulated with polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), involves three interrelated processes:

Polymer Swelling: Upon contact with aqueous fluids, the polymer at the tablet surface hydrates and swells, forming a viscous gel layer. nih.gov

Drug Diffusion: The dissolved drug then diffuses through this gel layer into the surrounding medium. The rate of diffusion is governed by the thickness and viscosity of the gel layer. nih.gov

Matrix Erosion: Over time, the outer layer of the swollen polymer matrix erodes and dissolves, releasing more drug. nih.gov

Interactive Table 3: Mechanisms of Controlled Drug Release from Matrix Systems

Mechanism Description Key Influencing Factors
Diffusion Movement of the drug through the swollen polymer gel layer. Drug solubility, polymer viscosity, gel layer thickness. nih.gov
Swelling Hydration and expansion of the polymer upon contact with fluid. Polymer type and concentration, properties of the medium (e.g., pH). nih.gov
Erosion The gradual wearing away of the polymer matrix. Polymer solubility, enzymatic degradation, mechanical forces in the GI tract. nih.gov

Nanocarrier-Based Delivery Research for Enhanced Cellular Uptake

Nanocarrier-based drug delivery systems utilize particles in the nanometer size range to transport therapeutic agents. nih.govnih.gov These systems offer significant advantages for research, including the ability to enhance the solubility of poorly soluble compounds, protect the drug from degradation, and facilitate targeted delivery and enhanced cellular uptake. mdpi.comdovepress.com

Various types of nanocarriers are investigated in pharmaceutical research:

Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable and biocompatible polymers such as polylactic-co-glycolic acid (PLGA) or chitosan. mdpi.commdpi.com They can encapsulate the drug within their polymeric matrix, providing controlled release and improved stability. mdpi.com

Liposomes: These are vesicular structures composed of lipid bilayers enclosing an aqueous core. Their composition is similar to cell membranes, which can facilitate cellular uptake. mdpi.com

Solid Lipid Nanoparticles (SLN): SLNs are made from solid lipids and offer advantages like high stability and the potential for large-scale production. dovepress.com Their lipidic nature can improve the oral bioavailability of certain drugs.

Micelles: These are self-assembling nanosized structures formed by amphiphilic molecules in an aqueous solution, with a hydrophobic core that can solubilize poorly water-soluble drugs. mdpi.com

By modifying the surface of these nanocarriers with specific ligands, researchers can achieve active targeting to particular cells or tissues, a key strategy for enhancing efficacy and minimizing off-target effects. nih.gov For research purposes, these systems allow for precise investigation into how targeted delivery can influence the therapeutic window and biodistribution of a compound like this compound. dovepress.com

Interactive Table 4: Comparison of Nanocarrier Systems for Research Applications

Nanocarrier Type Core Composition Key Research Advantages
Polymeric Nanoparticles Biodegradable Polymer Controlled and sustained release, high stability. mdpi.commdpi.com
Liposomes Aqueous Core High biocompatibility, ability to carry both hydrophilic and hydrophobic drugs. mdpi.com
Solid Lipid Nanoparticles Solid Lipid Matrix Enhanced stability, improved oral bioavailability. dovepress.com
Micelles Hydrophobic Core Solubilization of poorly soluble drugs, small size for tissue penetration. mdpi.com

Applications of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming many aspects of drug discovery and development by analyzing vast and complex datasets to uncover new insights and make predictions. mednexus.orgnih.gov These technologies can significantly reduce the time and cost associated with bringing a new drug to market. mednexus.org

In the context of a beta-blocker like this compound, AI can be applied across the research and development spectrum:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for antihypertensive therapies. mdpi.com

Lead Optimization and De Novo Design: Machine learning models can predict the physicochemical and pharmacokinetic properties of molecules, helping chemists to prioritize and optimize lead compounds. mdpi.com Generative AI models can even design entirely new molecules (de novo design) with desired characteristics tailored to a specific biological target. nih.gov

Predicting Clinical Trial Outcomes: One of the most promising applications is in personalizing medicine. For instance, AI has been used to analyze data from major clinical trials of beta-blockers in heart failure. news-medical.net By using machine learning to cluster patients based on a wide range of variables, researchers identified distinct subgroups of patients who showed a significant benefit from beta-blocker therapy, as well as groups who did not. news-medical.nettctmd.com This approach moves beyond traditional analysis to provide a more nuanced understanding of treatment response, which could be used to design more efficient and targeted clinical trials in the future. tctmd.com

Bioanalysis and Data Interpretation: AI tools are also being integrated into analytical workflows. bohrium.com They can assist in optimizing LC-MS methods, processing complex data, and identifying potential issues like matrix effects, thereby improving the efficiency and reliability of bioanalysis. bohrium.com

Interactive Table 5: AI/ML Applications in Beta-Blocker Research

R&D Stage AI/ML Application Potential Impact
Early Discovery De Novo Molecular Design Generation of novel drug candidates with optimized properties. nih.gov
Preclinical QSAR & ADME/T Prediction Early prediction of a compound's activity, absorption, distribution, metabolism, excretion, and toxicity. mdpi.com
Clinical Development Patient Stratification & Response Prediction Identifying patient subgroups most likely to benefit from the drug, leading to more successful trials. news-medical.nettctmd.com
Bioanalysis Method Optimization & Data Processing Increased efficiency and accuracy of quantitative bioanalytical methods. bohrium.com

Predictive Modeling for Target Identification and Compound Prioritization

In modern drug discovery, predictive modeling using machine learning (ML) and other computational techniques is essential for identifying and validating drug targets. mdpi.com For a compound like this compound, which is known to be a beta-adrenergic antagonist, predictive models can further elucidate its pharmacological profile. patsnap.com These chemogenomic approaches utilize large databases of known drug-target interactions (DTIs) to train algorithms, such as Support Vector Machines (SVM), to predict the probability of an interaction between a molecule and a protein target. mdpi.combiorxiv.org

The process begins by using the known chemical structure of Indenolol and its established interactions with beta-adrenergic receptors as a positive training set. patsnap.comdrugbank.com The model can then be used to screen for potential "off-target" interactions across the human proteome, helping to anticipate potential side effects or uncover new therapeutic applications. google.co.ug Furthermore, these models can aid in compound prioritization by ranking Indenolol analogues based on their predicted binding affinities and selectivity for specific receptor subtypes. A significant challenge in creating accurate models is the selection of appropriate "negative" data—pairs of drugs and targets that are confirmed not to interact—as this data is often scarce, and its absence can introduce statistical bias. mdpi.combiorxiv.org Genetic data can also be integrated, allowing researchers to predict how variations in patient genes, such as those coding for the target receptors, might influence the response to Indenolol, paving the way for personalized medicine strategies. google.comnih.gov

De Novo Design of Indenolol Analogues

De novo drug design represents a sophisticated computational strategy for inventing novel molecules with desired properties from the ground up, rather than by modifying an existing template. googleapis.com This methodology is particularly valuable for creating analogues of established drugs like Indenolol. The primary goal is to design new compounds that retain the therapeutic benefits of Indenolol while exhibiting improved characteristics, such as enhanced receptor selectivity, better pharmacokinetic profiles, or reduced side effects.

The process typically involves using a computational model of the target receptor's three-dimensional structure, in this case, a beta-adrenergic receptor. Algorithms then "build" molecules atom-by-atom or fragment-by-fragment directly within the receptor's binding site. This ensures that the newly designed structures have a high degree of complementarity to the target, which is a strong predictor of binding affinity. This approach allows for the exploration of a much wider chemical space than traditional analogue synthesis, potentially leading to the discovery of Indenolol analogues with novel chemical scaffolds and superior therapeutic potential. google.comethernet.edu.et

Patent Landscape Analysis and Intellectual Property Research

Intellectual property (IP) is a cornerstone of pharmaceutical research and development. A thorough analysis of the patent landscape is critical for navigating the development of new drugs, understanding the competitive environment, and ensuring the commercial viability of research discoveries related to this compound.

Analysis of this compound Synthesis and Composition Patents

An analysis of the patent landscape for this compound reveals a history of innovation focused on both its fundamental synthesis and its formulation into deliverable drug products. The original synthesis of Indenolol is described in foundational patents, such as U.S. Patent 4,045,482. google.comgoogle.com Following this, subsequent patents have focused on novel compositions and formulations designed to improve the drug's delivery, stability, or patient compliance. These include patents for sustained-release particles, specialized oral compositions to enhance absorption, and unique emulsion systems. google.comgoogle.com.najustia.com These "composition of matter" patents are crucial as they can extend market exclusivity long after the original compound patent has expired.

Below is a table summarizing key patents that mention this compound, illustrating the breadth of innovation in its formulation and application.

Patent NumberTitleSummary of Invention Related to this compound
US4045482 Amino-propanol-ethers of indene (B144670)Describes the core synthesis and preparation of Indenolol. google.comgoogle.com
US7871644B2 Pharmaceutical composition for oral use with improved absorptionLists this compound as a drug that can be formulated with specific excipients to improve oral absorption. google.com
EP1125586A1 Sustained-release particlesIncludes this compound as an active agent suitable for incorporation into sustained-release particles for controlled delivery. google.com.na
WO2010047333A1 w/o/w emulsion compositionMentions this compound as a cationic physiologically active substance that can be effectively used in a water-in-oil-in-water (W/O/W) emulsion composition. justia.com
WO2005099699A1 Combination of (s)-amlodipine and a beta-blocker, and methods for reducing hypertensionDiscloses pharmaceutical compositions combining (S)-amlodipine with a beta-blocker, citing Indenolol as a possible candidate for the combination therapy. google.com
EP1797900A1 Preparation for percutaneous/permucosal absorptionIdentifies this compound as a beta-blocker that can be used in transdermal or transmucosal absorption preparations containing hydroxyapatite. epo.org

Patenting Strategies for New Chemical Entities and Research Discoveries

For new chemical entities (NCEs) derived from Indenolol or for new discoveries related to its use, a multi-faceted patenting strategy is essential to maximize intellectual property protection. nih.gov Simply patenting the new molecular structure is often not sufficient. A robust IP strategy involves several layers of protection:

New Formulations: Developing and patenting novel formulations, such as extended-release tablets or transdermal patches, can improve a drug's efficacy and safety profile, creating a new, patentable invention. nih.gov

Combination Therapies: Patenting a combination of an Indenolol analogue with another active pharmaceutical ingredient (e.g., a diuretic or a calcium channel blocker like amlodipine) for a synergistic effect is a common and effective strategy. google.comnih.gov

New Indications (Repurposing): Discovering and patenting a new therapeutic use for an Indenolol analogue, outside of its original purpose, can open up new markets and extend its commercial life. nih.gov

Isomers and Polymorphs: Indenolol possesses a stereogenic center. google.com Isolating a single, more active enantiomer (a "chiral switch") and patenting it as a distinct entity is a powerful strategy. Similarly, discovering and patenting a specific crystalline form (polymorph) with superior stability or bioavailability can provide strong IP protection. nih.gov

Process Patents: Patenting a novel, more efficient, or cost-effective synthesis method for an Indenolol analogue can create significant commercial advantages and block competitors. ijsr.net

International Filing: Utilizing international treaties like the Patent Cooperation Treaty (PCT) allows for a streamlined process to seek patent protection in multiple countries, which is crucial for compounds with global market potential. ijsr.net

Freedom-to-Operate (FTO) Analysis in Early-Stage Research

A Freedom-to-Operate (FTO) analysis is a critical due diligence step that should be performed early in any research project involving this compound or its analogues. scienceopen.com The purpose of an FTO analysis is not to determine if an invention is patentable, but rather to assess whether the proposed research, development, and commercialization of a product infringes on the existing, in-force patent rights of third parties. scienceopen.comwipo.int

For an early-stage project, the FTO analysis would involve a thorough search of patent databases in the specific jurisdictions where the product is intended to be manufactured, used, or sold. maxval.com The search focuses on the claims of granted patents and published applications that cover:

The Indenolol analogue molecule itself.

The synthesis process used to create the molecule.

The formulation of the final product.

The specific therapeutic use being investigated.

If the analysis uncovers blocking patents, the research team can make informed decisions at an early stage. wipo.int This might involve altering the product design to avoid infringement, negotiating a license for the blocking technology, or challenging the validity of the third-party patent. wipo.int Conducting an FTO analysis before significant resources are invested minimizes the risk of future litigation and potential financial losses. maxval.com

Future Directions and Emerging Research Opportunities for Indenolol Hydrochloride

Exploration of Indenolol (B1671870) Hydrochloride in Novel Therapeutic Areas Based on Mechanistic Insights

The foundational mechanism of indenolol hydrochloride, the blockade of beta-adrenergic receptors, opens avenues for its investigation in a variety of non-cardiovascular conditions. patsnap.com This has spurred research into repurposing the compound based on its broader physiological effects.

Non-Cardiovascular Applications Rooted in Beta-Adrenergic Receptor Modulation

The influence of beta-adrenergic receptors extends beyond the cardiovascular system, playing roles in various physiological processes. consensus.app This provides a strong rationale for investigating this compound in other therapeutic areas. For instance, beta-blockers are known to modulate the "fight or flight" response, which has implications for conditions involving the sympathetic nervous system. wikipedia.org Research into other beta-blockers has suggested potential applications in managing symptoms of thyrotoxicosis and even certain types of pain disorders. drugbank.comfrontiersin.org Given that indenolol is a non-selective beta-blocker, its ability to interact with multiple beta-receptor subtypes could offer a unique therapeutic profile in these and other non-cardiovascular diseases. patsnap.com

Repurposing Strategies Based on Polypharmacological Profiles

Polypharmacology, the ability of a single drug to interact with multiple targets, is a growing area of interest for drug repurposing. news-medical.net This approach seeks to identify new uses for existing drugs by understanding their broader interaction profiles within the body. news-medical.netnih.gov The concept of polypharmacology suggests that a drug's therapeutic effects may arise from its interactions with a network of targets, not just a single receptor. nih.gov For this compound, a comprehensive analysis of its "off-target" interactions could reveal novel therapeutic opportunities. This strategy has been successfully applied to other drugs, leading to the discovery of new indications. news-medical.net A systematic approach, combining computational analysis and experimental validation, could uncover previously unknown therapeutic potentials for this compound, potentially accelerating its path to new clinical applications. nih.govnih.gov

Allosteric Modulation of Adrenergic Receptors and this compound Interaction Studies

Recent advancements in receptor pharmacology have highlighted the significance of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand. nih.govnih.gov Investigating the potential for this compound to act as an allosteric modulator of adrenergic receptors could unveil more nuanced mechanisms of action.

Studies on other molecules have demonstrated that allosteric modulators can offer greater receptor subtype selectivity and a more refined control over receptor signaling. nih.govucla.edu For example, positive allosteric modulators (PAMs) can enhance the effect of the natural agonist, while negative allosteric modulators (NAMs) can diminish it. nih.govresearchgate.net Research into whether this compound or its derivatives exhibit allosteric properties at beta-adrenergic receptors could lead to the development of novel therapeutics with improved efficacy and reduced side effects. nih.gov Such studies would involve detailed binding and functional assays to characterize any allosteric interactions. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the multifaceted effects of this compound. nih.gov These high-throughput methods can provide a comprehensive picture of the molecular changes induced by the drug, moving beyond a single-target perspective. nih.gov

By analyzing the complete set of genes (genomics), proteins (proteomics), and metabolites (metabolomics) in a biological system, researchers can identify entire pathways and networks affected by this compound. nih.gov This integrated approach can help to:

Identify novel drug targets and biomarkers.

Elucidate the mechanisms underlying both therapeutic and off-target effects.

Personalize treatment strategies by identifying genetic variations that influence drug response.

This pathway-oriented research, a cornerstone of systems biology, has the potential to uncover the complex biological narrative of this compound's action. nih.gov

Prodrug Design and Optimization for Specific Research Objectives

The development of prodrugs—inactive precursors that are converted to the active drug within the body—is a well-established strategy to enhance the pharmaceutical properties of a compound. ijpsonline.commdpi.com For this compound, designing specific prodrugs could help overcome experimental limitations and achieve specific research goals. epo.orgnih.gov

For instance, a prodrug could be designed to improve water solubility for certain experimental setups or to increase lipophilicity to enhance passage across biological membranes for targeted delivery studies. ijpsonline.comnih.gov The design process involves attaching a promoiety to the parent drug, which is later cleaved by enzymes or chemical conditions in the body to release the active indenolol. ijpsonline.com This approach could be instrumental in optimizing this compound for preclinical research, allowing for more precise investigations into its mechanisms and potential applications. mdpi.com

Development of Advanced In Vitro-In Vivo Extrapolation (IVIVE) Models for this compound Research

Translating findings from in vitro (laboratory) experiments to in vivo (living organism) systems is a significant challenge in drug development. wikipedia.org Advanced in vitro-in vivo extrapolation (IVIVE) models are being developed to bridge this gap, providing a more accurate prediction of a drug's behavior in the human body based on in vitro data. frontiersin.orgwuxiapptec.com

These models often incorporate physiologically based pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. wikipedia.orgnih.gov For this compound, developing and utilizing sophisticated IVIVE models could:

Predict human pharmacokinetic profiles from preclinical data. nih.gov

Estimate effective concentrations at the target site. wikipedia.org

Reduce the reliance on animal testing in early-stage research. nih.gov

By integrating data from various in vitro assays, these models can provide a more holistic and predictive understanding of this compound's disposition and effects, thereby guiding further research and development. frontiersin.orgnih.gov

Q & A

Q. What are the key physicochemical properties of Indenolol Hydrochloride, and how do they influence experimental design?

this compound is a β-blocker existing as a tautomeric mixture of two isomers: 1-(inden-7-yloxy)-3-isopropylaminopropan-2-ol hydrochloride and 1-(inden-4-yloxy)-3-isopropylaminopropan-2-ol hydrochloride . Its solubility in water, ethanol, and chloroform but limited solubility in diethyl ether necessitates solvent selection based on assay requirements (e.g., aqueous buffers for dissolution studies vs. organic solvents for chromatography). Stability testing under varying pH and temperature conditions is critical due to its susceptibility to hydrolysis and oxidation .

Q. What validated analytical methods are recommended for purity assessment of this compound?

Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of 1,2-dichloroethane/ethanol/ammonia (70:15:2) is standardized for detecting impurities at concentrations ≥0.5% . Heavy metal analysis via Method 2 (limit: ≤20 ppm) and arsenic testing via Method 1 (limit: ≤2 ppm) are mandated for compliance with pharmacopeial standards . UV-Vis spectrophotometry (1:50,000 dilution) and Reinecke salt precipitation (red-purple complex formation) confirm identity .

Q. How does this compound’s tautomeric composition impact pharmacological activity?

The 2:1 ratio of inden-7-yloxy to inden-4-yloxy isomers affects receptor binding kinetics. Researchers must quantify tautomer ratios using high-performance liquid chromatography (HPLC) with chiral columns to correlate structural variability with β-adrenergic blockade efficacy in vitro .

Advanced Research Questions

Q. What experimental strategies address contradictions in percutaneous absorption data for this compound?

Conflicting permeation rates in transdermal studies (e.g., with penetration enhancers like Azone) may arise from formulation viscosity or stratum corneum variability. A factorial design controlling for enhancer concentration (0.1–5% w/w), gel matrix (HPMC vs. CMC), and pH (3.5–5.5) is recommended. Franz diffusion cells with ex vivo human skin should validate in vitro-in vivo correlations .

Q. How can researchers optimize synthesis protocols to minimize tautomer variability?

The synthesis of this compound involves reacting 1-(indenyloxy)propanol derivatives with isopropylamine under acidic conditions. Controlling reaction temperature (60–80°C) and solvent polarity (ethanol vs. chloroform) minimizes undesired tautomer formation. Post-synthesis recrystallization in ethanol/water (1:3) improves isomer uniformity, verified via NMR and mass spectrometry .

Q. What methodological challenges arise in pharmacokinetic studies of this compound?

Its short plasma half-life (~3–4 hours) and hepatic first-pass metabolism require sensitive bioanalytical methods, such as LC-MS/MS with a lower quantification limit of 0.1 ng/mL. Animal models (e.g., rats) should use bile duct cannulation to assess enterohepatic recirculation. Drug-drug interaction studies must monitor CYP2D6 inhibition, particularly with co-administered antidepressants .

Q. How do stability-indicating assays differentiate degradation products from synthesis impurities?

Forced degradation studies (acid/alkali hydrolysis, oxidative stress with H₂O₂, photolysis) paired with HPLC-UV/DAD identify primary degradation pathways. For example, acidic conditions produce indenolol desisopropylamine (m/z 210.1), while oxidation yields hydroxylated metabolites. Stability protocols should specify storage at 2–8°C in amber vials to prevent photodegradation .

Methodological Guidelines for Data Interpretation

Q. How should researchers analyze contradictory outcomes in β-blockade efficacy assays?

Discrepancies between in vitro (isolated cardiomyocytes) and in vivo (blood pressure models) data may stem from tissue-specific receptor density or metabolite activity. Use isolated atrial preparations (for β₁ selectivity) and tracheal smooth muscle (for β₂ effects) to dissect mechanisms. Dose-response curves should include propranolol as a positive control .

Q. What statistical approaches validate tautomer-specific bioactivity claims?

Multivariate regression models correlating isomer ratios (HPLC-derived) with IC₅₀ values in cAMP inhibition assays can isolate tautomer contributions. Bootstrapping (1,000 iterations) reduces Type I errors in small-sample studies. Report confidence intervals (95%) for potency comparisons .

Tables of Critical Data

Parameter Method Acceptance Criteria Reference
Tautomer ratioChiral HPLC (C18 column, 254 nm)2:1 (inden-7-yloxy:inden-4-yloxy)
Heavy metal contentUSP Method 2≤20 ppm
Photostability (ICH Q1B)UV exposure (1.2 million lux-hours)Degradation ≤5%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.